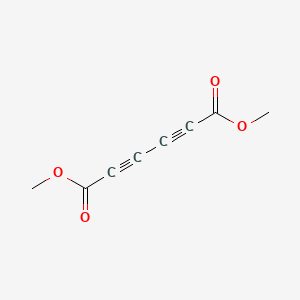
2,4-Hexadiynedioic acid, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Hexadiynedioic acid, dimethyl ester, also known as dimethyl hexa-2,4-diynedioate, is an organic compound with the molecular formula C8H6O4 and a molecular weight of 166.13 g/mol . This compound is characterized by the presence of two ester groups and a conjugated diyne system, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of 2,4-Hexadiynedioic acid, dimethyl ester typically involves the esterification of 2,4-Hexadiynedioic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester form
Chemical Reactions Analysis
2,4-Hexadiynedioic acid, dimethyl ester undergoes various chemical reactions, including:
Hydrogenation: This compound can be hydrogenated to form saturated esters.
Oxidation: The conjugated diyne system can be oxidized to form diketones or other oxidized products, depending on the reagents and conditions used.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Hexadiynedioic acid, dimethyl ester has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Hexadiynedioic acid, dimethyl ester is primarily related to its ability to undergo various chemical transformations. The conjugated diyne system allows it to participate in cycloaddition reactions, while the ester groups make it susceptible to hydrolysis and nucleophilic attack. These properties enable it to interact with different molecular targets and pathways, depending on the specific application.
Comparison with Similar Compounds
2,4-Hexadiynedioic acid, dimethyl ester can be compared with other similar compounds such as:
2,4-Hexadienedioic acid, dimethyl ester: This compound has a similar structure but contains double bonds instead of triple bonds, leading to different reactivity and applications.
Hexanedioic acid, dimethyl ester: This saturated ester lacks the conjugated system, making it less reactive in certain chemical reactions.
2,4-Hexadienoic acid, ethyl ester: This compound has ethyl ester groups instead of methyl, which can affect its physical properties and reactivity.
The uniqueness of this compound lies in its conjugated diyne system, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
88697-12-5 |
|---|---|
Molecular Formula |
C8H6O4 |
Molecular Weight |
166.13 g/mol |
IUPAC Name |
dimethyl hexa-2,4-diynedioate |
InChI |
InChI=1S/C8H6O4/c1-11-7(9)5-3-4-6-8(10)12-2/h1-2H3 |
InChI Key |
VIFLSBRKJGYTHE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC#CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


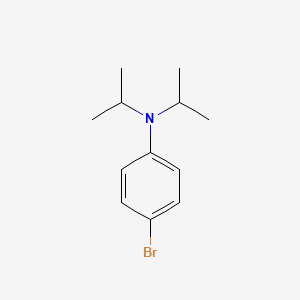
![3-[(Diethylamino)carbonyl]benzenesulfonyl chloride](/img/structure/B14115138.png)
![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-C]pyridine](/img/structure/B14115139.png)
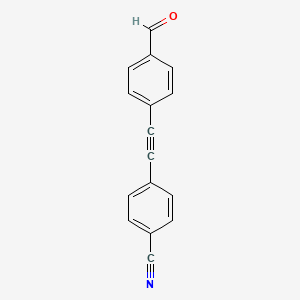
![(trans-r)-1-tert-butyl 3-methyl 4-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)pyrrolidine-1,3-dicarboxylate](/img/structure/B14115147.png)
![1-[(2R,4S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14115153.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B14115154.png)
![[4-(trifluoromethyl)phenyl] N,N-dimethylsulfamate](/img/structure/B14115159.png)
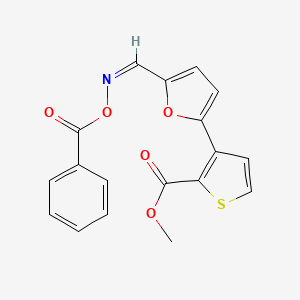
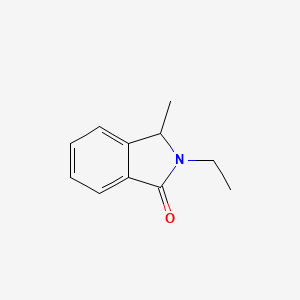
![8-[4-(Furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B14115180.png)
![(2S,5S)-2-amino-6-[[(2R,5R)-5-amino-5-carboxy-2-hydroxypentyl]amino]-5-hydroxyhexanoic acid](/img/structure/B14115182.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(4-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115208.png)
